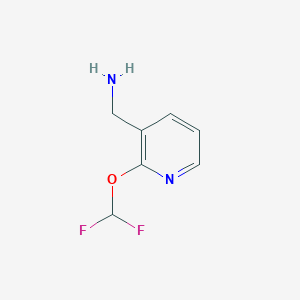

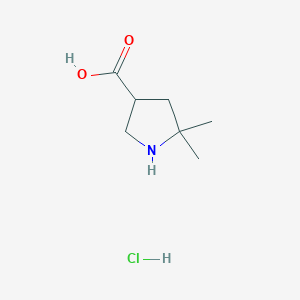

(2-(Difluoromethoxy)pyridin-3-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Difluoromethoxy)pyridin-3-yl)methanamine, also known as DFPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFPM is a small molecule that belongs to the class of pyridine derivatives and is used as a tool compound for studying the function of certain receptors in the central nervous system.

Scientific Research Applications

Catalysis and Ligand Synthesis : (2-(Difluoromethoxy)pyridin-3-yl)methanamine derivatives have been synthesized and used in catalysis. For instance, palladacycles derived from related compounds show good activity and selectivity in catalytic applications (Roffe et al., 2016).

Complex Chemistry for Biological Sensing : Derivatives of related pyridine compounds have been used as ligands in complex chemistry. These have applications in luminescent lanthanide compounds for biological sensing and in iron complexes that show unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Photocytotoxicity in Red Light : Iron(III) complexes derived from (2-(Difluoromethoxy)pyridin-3-yl)methanamine-related compounds have been developed for imaging and photocytotoxic applications in red light. These complexes are ingested in the nucleus of HeLa and HaCaT cells and interact with DNA, forming hydroxyl radicals (Basu et al., 2014).

Catalyzed Synthesis of Quinoxalines and Pyrido[2,3-b]pyrazines : Ammonium bifluoride, a related compound, has been used to catalyze the synthesis of quinoxalines and pyrido[2,3-b]pyrazines. This demonstrates the utility of these compounds in the synthesis of heterocyclic compounds (Lassagne et al., 2015).

Hydroxylation of Alkanes : Diiron(III) complexes involving related ligands have been studied for their catalytic activity in the hydroxylation of alkanes, serving as functional models for methane monooxygenases. This illustrates their potential in the field of catalysis and enzyme modeling (Sankaralingam & Palaniandavar, 2014).

Enhancement of Outer Sphere Electron Transfer : Studies on the photochemistry of complexes related to (2-(Difluoromethoxy)pyridin-3-yl)methanamine have revealed their capability in enhancing the rate of outer sphere electron transfer, which is significant in the study of photochemical reactions (Draksharapu et al., 2012).

properties

IUPAC Name |

[2-(difluoromethoxy)pyridin-3-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O/c8-7(9)12-6-5(4-10)2-1-3-11-6/h1-3,7H,4,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POSZZQITJAAYAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)OC(F)F)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[4-methyl-2-(2-morpholin-4-ylethyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/structure/B2607442.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2607443.png)

![2-cyclopropyl-N-(4-methoxyphenethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2607447.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2607448.png)

![N-(3-chloro-4-fluorophenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2607449.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2607451.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2607464.png)

![2,4-dichloro-N-[4-methyl-2-(morpholin-4-yl)pentyl]pyridine-3-sulfonamide](/img/structure/B2607465.png)